
Orelabrutinib
Overview
Description
Orelabrutinib (ICP-022) is a next-generation Bruton’s tyrosine kinase (BTK) inhibitor developed by InnoCare Pharma. Approved in China in December 2020 for relapsed/refractory (R/R) mantle cell lymphoma (MCL) and chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL), it demonstrates high selectivity for BTK, minimizing off-target effects on kinases like EGFR, TEC, and BMX . Preclinical studies revealed an IC50 of 1.6 nM for BTK inhibition and >90% target occupancy at 24 hours post-dose, enabling once-daily dosing . Clinical trials report an overall response rate (ORR) of 87.9% in R/R MCL and 92.5% in R/R CLL/SLL, with a favorable safety profile characterized by low rates of cardiovascular toxicity and severe bleeding .
Preparation Methods
The synthesis of Orelabrutinib begins with the hydrolysis of 2,6-dichloronicotinonitrile in the presence of concentrated sulfuric acid to give the amide intermediate. This intermediate undergoes further chemical transformations to yield the final product . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Orelabrutinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Introduction to Orelabrutinib
This compound is a selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor signaling and is pivotal in the pathogenesis of various B-cell malignancies. Approved for use in China, it has shown promise in treating several hematological cancers, including chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL) and mantle cell lymphoma (MCL). This article explores the applications of this compound, focusing on its efficacy, safety, and ongoing clinical trials across different indications.
Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma
This compound has demonstrated significant efficacy in patients with relapsed or refractory CLL/SLL. A phase II study involving 80 patients reported an overall response rate of 92.5%, with complete responses observed in 21.3% of patients and partial responses in 60% . The median progression-free survival has not yet been reached, indicating durable responses over time. Notably, the drug showed efficacy across high-risk groups, including those with TP53 mutations .
Key Findings:
- Overall Response Rate : 92.5%
- Complete Response Rate : 21.3%
- Median Progression-Free Survival : Not reached
- Safety Profile : Predominantly low-grade adverse events (86.8% Grade 1 or 2) .
Mantle Cell Lymphoma
In patients with relapsed or refractory MCL, this compound exhibited an overall response rate of 81.1%, with complete responses in 27.4% and partial responses in 53.8% . The drug was well tolerated, with a low incidence of severe adverse events. The median duration of response was reported as 22.9 months, highlighting its potential as a treatment option for this aggressive malignancy.
Key Findings:
- Overall Response Rate : 81.1%
- Complete Response Rate : 27.4%
- Median Duration of Response : 22.9 months
- Common Adverse Events : Thrombocytopenia (34%), upper respiratory tract infection (27%) .
Broader Therapeutic Potential
Beyond hematological cancers, this compound is being investigated for various autoimmune diseases and other malignancies:
Multiple Sclerosis
This compound is undergoing clinical trials for multiple sclerosis (MS), where its mechanism could potentially modulate immune responses effectively .
Systemic Lupus Erythematosus and Other Conditions
Clinical trials are also assessing the efficacy of this compound in systemic lupus erythematosus (SLE), primary immune thrombocytopenia (ITP), and neuromyelitis optica spectrum disorder (NMOSD) . These studies aim to establish the compound's versatility beyond oncology.
Clinical Trials Overview
The following table summarizes key clinical trials involving this compound across different indications:
Indication | Study Phase | Overall Response Rate | Complete Response Rate | Notable Adverse Events |
---|---|---|---|---|
Chronic Lymphocytic Leukemia | Phase II | 92.5% | 21.3% | Low-grade AEs predominately |
Mantle Cell Lymphoma | Phase I/II | 81.1% | 27.4% | Thrombocytopenia, infections |
Multiple Sclerosis | Phase TBD | TBD | TBD | TBD |
Systemic Lupus Erythematosus | Phase TBD | TBD | TBD | TBD |
Mechanism of Action
Orelabrutinib exerts its effects by irreversibly binding to and inhibiting Bruton tyrosine kinase. This inhibition prevents the activation and differentiation of B cells, which are crucial for the development and progression of B cell malignancies and autoimmune diseases. The molecular targets and pathways involved include the B cell receptor signaling pathway, which is essential for B cell survival and proliferation .
Comparison with Similar Compounds
Comparison with Similar BTK Inhibitors
Efficacy in R/R CLL/SLL and R/R MCL
Table 1: Comparative Efficacy in R/R CLL/SLL
Key Findings :
- Zanubrutinib showed a numerically higher 18-month PFS rate (82.9% vs.
- This compound achieved a higher CR rate (21.3% vs.
Table 2: Comparative Efficacy in R/R MCL
Parameter | This compound (ICP-CL-00102) | Zanubrutinib (BGB-3111-206) | Ibrutinib (Historical Data) |
---|---|---|---|
ORR (Investigator) | 87.9% | 83.7% | 77–83% |
CR Rate | 42.9% | 77.9% | 27–34% |
12-Month PFS Rate | 70.8% | 77.5% | 55–67% |
Key Findings :
- Zanubrutinib demonstrated a significantly higher CR rate in MCL (77.9% vs. 42.9%; risk difference: 35.0%, 95% CI: 14.5–53.7) due to PET-based response assessments versus CT in this compound trials .
- Both next-gen inhibitors showed trends toward improved PFS over ibrutinib, with this compound’s 12-month PFS at 70.8% .
Key Findings :
Pharmacokinetics and Dosing
Biological Activity
Orelabrutinib is a highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor signaling and is implicated in various B-cell malignancies. Since its approval in China in December 2020 for the treatment of relapsed or refractory mantle cell lymphoma (r/r MCL), this compound has been the subject of extensive research, demonstrating promising biological activity across multiple indications, including multiple sclerosis and systemic lupus erythematosus.
This compound selectively inhibits BTK, leading to reduced activation of B cells, which are central to the pathophysiology of several autoimmune diseases and malignancies. The compound's high selectivity minimizes off-target effects, which is crucial for enhancing safety profiles compared to other BTK inhibitors.
Key Pharmacological Properties
- Selectivity : this compound shows a half-maximal inhibitory concentration (IC50) for BTK of 1.6 nM, with minimal off-target activity against a panel of 456 kinases .
- Pharmacokinetics : It exhibits linear pharmacokinetics with dose-proportional increases in plasma exposure, achieving nearly 100% BTK occupancy in peripheral blood mononuclear cells (PBMCs) over a 24-hour period at doses ≥50 mg/d .
Mantle Cell Lymphoma (MCL)
In a phase 1/2 study involving patients with r/r MCL, this compound demonstrated:
- Overall Response Rate (ORR) : 81.1%, with 27.4% achieving complete response and 53.8% partial response .
- Duration of Response : The median duration was 22.9 months, with progression-free survival at 22.0 months .
- Safety Profile : Common adverse events included thrombocytopenia (34%), upper respiratory infections (27%), and neutropenia (24%), with serious adverse events being infrequent .
Table 1: Clinical Outcomes in MCL Patients Treated with this compound
Outcome | Result |
---|---|
Overall Response Rate | 81.1% |
Complete Response | 27.4% |
Partial Response | 53.8% |
Median Duration of Response | 22.9 months |
Median Progression-Free Survival | 22.0 months |
Multiple Sclerosis
This compound is also being evaluated in a phase II trial for relapsing-remitting multiple sclerosis (RRMS). Initial results indicate:
- Significant reduction in new gadolinium-enhancing brain lesions compared to placebo.
- A dose-dependent efficacy observed across treatment groups .
Systemic Lupus Erythematosus
In a phase IIa trial for systemic lupus erythematosus, this compound showed positive results with high responder rates and an acceptable safety profile, leading to the initiation of a phase IIb trial for larger populations .
Case Study: Efficacy in MZL
A preliminary analysis from a study on this compound plus obinutuzumab in treatment-naïve marginal zone lymphoma (MZL) reported:
- Objective Response Rate : 100% after three cycles.
- Complete Response Rate : Increased from 38.5% after three cycles to 57.1% after six cycles .
Table 2: Efficacy Results from MZL Study
Treatment Cycle | Objective Response Rate | Complete Response Rate |
---|---|---|
End of Cycle 3 | 100% | 38.5% |
End of Cycle 6 | 100% | 57.1% |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of Orelabrutinib, and how does it differ from other Bruton’s tyrosine kinase (BTK) inhibitors?
Answer: this compound selectively inhibits BTK by covalently binding to Cys481 in the ATP-binding domain, disrupting B-cell receptor signaling. Methodologically, its specificity can be validated using kinase selectivity profiling (e.g., competitive binding assays across 300+ kinases) and in vitro functional assays (e.g., phospho-BTK inhibition in Ramos cells). Comparative studies with ibrutinib should include pharmacokinetic (PK) parameters (e.g., IC50 values) and off-target effects (e.g., ITK, EGFR inhibition) to highlight differentiation .
Q. What are the standard protocols for assessing this compound’s efficacy in preclinical models of B-cell malignancies?
Answer: Use murine xenograft models (e.g., TMD8 lymphoma cells) to evaluate tumor growth inhibition. Key endpoints include progression-free survival (PFS), tumor volume measurements, and histopathological analysis. Pair these with pharmacodynamic markers (e.g., BTK occupancy via LC-MS/MS). For reproducibility, adhere to guidelines from the Beilstein Journal of Organic Chemistry on experimental reporting, including detailed compound characterization and dose-response curves .
Q. How should researchers design clinical trials to evaluate this compound’s safety profile in chronic lymphocytic leukemia (CLL) patients?
Answer: Phase I/II trials should prioritize dose-escalation studies with safety endpoints (e.g., adverse event [AE] rates, notably atrial fibrillation and bleeding). Use Common Terminology Criteria for Adverse Events (CTCAE v5.0) for standardized reporting. Stratify patients by comorbidities (e.g., cardiovascular history) and employ longitudinal monitoring (ECG, bleeding scores) to contextualize AEs against comparator BTK inhibitors .
Advanced Research Questions
Q. How can conflicting data on this compound’s hematologic response rates (HRR) between clinical trials and real-world studies be reconciled?
Answer: Conduct meta-analyses adjusting for confounders (e.g., patient age, prior therapies). For example, a 2024 retrospective study found no significant HRR difference in CLL patients with comorbidities (p=0.162), suggesting real-world populations may have higher heterogeneity. Use multivariate regression to isolate variables impacting efficacy (e.g., treatment duration, drug-drug interactions) .
Q. What experimental strategies are recommended to investigate this compound’s potential in overcoming ibrutinib resistance?
Answer: Profile resistance mechanisms (e.g., BTK C481S mutations) using next-generation sequencing of patient-derived samples. In vitro, generate resistant cell lines via prolonged this compound exposure and perform RNA-seq to identify compensatory pathways (e.g., PI3K/AKT). Validate findings with CRISPR-Cas9 knockout models and combination therapy screens (e.g., this compound + venetoclax) .
Q. How can researchers optimize combination therapies involving this compound for autoimmune diseases like multiple sclerosis (MS)?
Answer: Leverage CNS-penetrance data from PK studies (e.g., cerebrospinal fluid [CSF] concentration measurements) to design trials targeting neuroinflammation. Preclinical models should include experimental autoimmune encephalomyelitis (EAE) mice, with endpoints like demyelination reduction (MRI) and T-cell infiltration (flow cytometry). Collaborate with neurology consortia to align protocols with NIH/NINDS standards .
Q. What methodologies are critical for identifying predictive biomarkers of this compound response in mantle cell lymphoma (MCL)?
Answer: Use multiplex immunohistochemistry (IHC) to quantify BTK expression in tumor biopsies. Correlate with genomic data (e.g., whole-exome sequencing for TP53 mutations). Machine learning frameworks (e.g., random forest models) can integrate clinical, molecular, and imaging data to predict response. Validate biomarkers in independent cohorts using blinded, prospective designs .
Q. Methodological Considerations
Q. How should researchers address discrepancies in this compound’s pharmacokinetic (PK) data across ethnic populations?
Answer: Conduct population PK modeling (e.g., NONMEM software) to account for covariates like CYP3A4/5 polymorphisms. Phase I trials in diverse cohorts (e.g., Asian vs. Caucasian populations) must include sparse sampling for AUC0-24 and trough concentration (Ctrough) comparisons. Reference FDA guidelines on ethnic sensitivity analyses for global drug development .
Q. What statistical approaches are recommended for analyzing time-to-event outcomes in this compound studies?
Answer: Use Kaplan-Meier survival analysis with log-rank tests for univariate comparisons. For multivariate analysis (e.g., adjusting for ECOG performance status), employ Cox proportional hazards models. Predefine sensitivity analyses to handle censoring (e.g., competing risks models for non-lymphoma-related deaths) .
Q. How can real-world evidence (RWE) studies on this compound adhere to FAIR data principles?
Answer: Implement standardized data collection templates (e.g., REDCap databases) with variables aligned with CDISC standards. Use unique patient identifiers and audit trails for traceability. Share de-identified datasets via repositories like ClinVar, ensuring interoperability with OMOP Common Data Model frameworks .
Properties
IUPAC Name |
2-(4-phenoxyphenyl)-6-(1-prop-2-enoylpiperidin-4-yl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-2-24(30)29-16-14-18(15-17-29)23-13-12-22(26(27)31)25(28-23)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-13,18H,1,14-17H2,(H2,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPVEMOYADUARK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2=NC(=C(C=C2)C(=O)N)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1655504-04-3 | |
Record name | Orelabrutinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1655504043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orelabrutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16272 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ORELABRUTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJA5UO9E10 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.